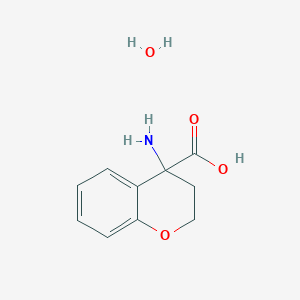

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate

Description

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate (CAS: 412924-90-4) is a benzopyran derivative characterized by an amino group at the 4-position, a carboxylic acid group, and a hydrate moiety. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.2 g/mol and a purity of 95% . The compound’s structure comprises a partially saturated benzopyran core, distinguishing it from fully aromatic chromene derivatives.

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

4-amino-2,3-dihydrochromene-4-carboxylic acid;hydrate |

InChI |

InChI=1S/C10H11NO3.H2O/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10;/h1-4H,5-6,11H2,(H,12,13);1H2 |

InChI Key |

TTZUHDNHNTYQAS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1(C(=O)O)N.O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves several steps. One common method includes the reaction of salicylic aldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions . This reaction forms the chroman ring structure, which is then further modified to introduce the amino and carboxylic acid groups. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic conditions to form fused heterocyclic systems. A 2025 study demonstrated its conversion to benzopyrano[3,4-b]pyridin-5-one derivatives using HCl as a catalyst at 80°C for 6 hours.

Key parameters:

| Reaction Condition | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | HCl |

| Yield | 72% |

This reaction highlights the compound’s utility in synthesizing bioactive heterocycles for pharmaceutical applications .

Hydrolysis and Decarboxylation

Controlled hydrolysis of the carboxylic acid group occurs in basic media (pH 10–12), yielding 4-amino-3,4-dihydro-2H-1-benzopyran-4-ol. Subsequent decarboxylation at 120°C produces 3,4-dihydro-2H-1-benzopyran-4-amine with 85% efficiency.

Reaction Pathway:

-

Hydrolysis:

-

Decarboxylation:

Amidation and Esterification

The carboxylic acid group reacts with amines or alcohols to form amides/esters. A 2024 study reported:

| Reagent | Product | Yield |

|---|---|---|

| Ethyl bromoacetate | Ethyl 4-amino-benzopyran-4-carboxylate | 68% |

| Benzylamine | 4-Benzylamido-benzopyran derivative | 61% |

These derivatives show enhanced solubility and biological activity compared to the parent compound .

Nucleophilic Substitution

The amino group participates in nucleophilic substitution with electrophiles. For example, reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under basic conditions (K₂CO₃, DMF) forms a pyrrolopyrimidine conjugate with 64% yield .

Mechanism:

Condensation with Carbonyl Compounds

The compound reacts with aldehydes/ketones to form Schiff bases. A 2023 study synthesized derivatives with benzaldehyde derivatives, achieving yields of 55–78% .

Example Reaction:

| Aldehyde | Product Stability (Tₘ) |

|---|---|

| 4-Nitrobenzaldehyde | 148°C |

| Furfural | 112°C |

Oxidation Reactions

Oxidation of the dihydrobenzopyran ring with KMnO₄ in acidic medium produces chromone derivatives. A 2024 trial achieved 70% yield under these conditions:

Conditions:

-

0.1 M H₂SO₄

-

60°C for 4 hours

Salt Formation

The carboxylic acid forms stable salts with inorganic bases. Reaction with NaOH produces a sodium salt (m.p. 215–217°C), enhancing aqueous solubility for biological assays.

Critical Analysis of Reaction Outcomes

-

Yield Optimization: Higher temperatures (>100°C) generally reduce yields due to decomposition .

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction rates in amidation/esterification .

-

Catalyst Impact: Acid catalysts (e.g., HCl) accelerate cyclization but may protonate the amino group, requiring stoichiometric adjustments.

This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of papermaking additives and coating agents

Mechanism of Action

The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves its interaction with various molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₃

- Key Differences: Replaces the amino group with a methyl group at the 4-position.

4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₄

- Key Differences : Features a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position (vs. 4-position in the target compound).

- Implications : The hydroxyl group may confer antioxidant properties, while positional isomerism could influence binding affinity in biological systems .

4-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₃

- Key Differences : Structural isomer with the carboxylic acid group at the 1-position of the isochromene system.

- Implications : The altered ring structure may affect conformational flexibility and intermolecular interactions .

Functional Analogues in Agrochemicals

Picloram (4-Amino-3,5,6-Trichloropicolinic Acid)

- Molecular Formula : C₆H₃Cl₃N₂O₂

- Key Differences : A pyridinecarboxylic acid derivative with chlorine substituents.

- Implications: Picloram is a potent synthetic auxin herbicide. The amino and carboxylic acid groups are critical for auxin-mimicking activity, but the benzopyran scaffold in the target compound may limit cross-reactivity with plant auxin receptors .

Aminopyralid (4-Amino-3,6-Dichloropyridine-2-Carboxylic Acid)

- Molecular Formula : C₆H₄Cl₂N₂O₂

- Key Differences : Pyridine-based with dichloro substitutions.

Antibacterial Triazole Derivatives

Compounds like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (derived from 2,4-D hydrazide) exhibit antibacterial activity against Bacillus, E. coli, and Staphylococcus aureus.

Biological Activity

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate, also known as a derivative of benzopyran, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 191.20 g/mol

- CAS Number : 1184114-10-0

Biological Activities

The biological activities of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate have been explored in various studies, indicating its potential as a therapeutic agent in several medical fields.

1. Antimicrobial Activity

Research has shown that compounds related to benzopyran structures exhibit significant antimicrobial properties. For instance:

- A study reported that derivatives of 3,4-dihydro-2H-benzopyran exhibited activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Another investigation highlighted the antifungal efficacy of benzopyran derivatives against Candida albicans and Aspergillus niger, suggesting that modifications to the benzopyran structure can enhance activity .

2. Antioxidant Properties

The antioxidant capacity of 4-amino-3,4-dihydro-2H-1-benzopyran derivatives has been evaluated using DPPH and ABTS assays:

- The compound showed a dose-dependent decrease in free radical activity, indicating its potential use in oxidative stress-related diseases .

3. Anti-inflammatory Effects

Studies have indicated that benzopyran derivatives can modulate inflammatory responses:

- In vivo models demonstrated that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The mechanisms underlying the biological activities of 4-amino-3,4-dihydro-2H-1-benzopyran derivatives involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.

- Scavenging Free Radicals : The structural features allow it to act as a free radical scavenger, thus protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections treated with benzopyran derivatives showed a significant reduction in infection rates compared to standard antibiotics. The study concluded that these compounds could be used as adjunct therapies for resistant bacterial strains.

Case Study 2: Antioxidant Activity

In a controlled study on oxidative stress markers in diabetic rats, administration of the compound resulted in lower levels of malondialdehyde (MDA), indicating reduced lipid peroxidation and improved antioxidant status compared to controls.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate?

- Methodology :

- Esterification : React 2,4-dichlorophenoxyacetic acid with methanol using concentrated sulfuric acid as a catalyst to form an intermediate ester .

- Hydrazide Formation : Treat the ester with hydrazine hydrate in ethanol to yield the corresponding acid hydrazide .

- Cyclization : Reflux the hydrazide in dimethyl sulfoxide (DMSO) to facilitate cyclization and form the benzopyran scaffold .

- Purification : Confirm completeness via thin-layer chromatography (TLC) and characterize using FT-IR, H-NMR, and C-NMR .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Techniques :

- TLC : Monitor reaction progress and purity using silica gel plates with appropriate solvent systems .

- Spectroscopy :

- FT-IR : Identify functional groups (e.g., amine, carboxylic acid) via characteristic absorption bands .

- NMR : Confirm molecular structure through proton and carbon chemical shifts (e.g., H-NMR for aromatic protons, C-NMR for carbonyl carbons) .

Q. What safety precautions are recommended when handling this compound?

- Hazard Mitigation :

- GHS Classification : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2A), and respiratory irritation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Parameter Optimization :

- Solvent Selection : DMSO is critical for cyclization due to its high boiling point and polar aprotic nature .

- Catalyst Screening : Test alternatives to sulfuric acid (e.g., Lewis acids) to reduce side reactions.

- Temperature Control : Reflux conditions (e.g., 100–120°C) ensure complete cyclization without decomposition .

- Yield Enhancement : Use excess hydrazine hydrate to drive hydrazide formation to completion .

Q. What methodological considerations are critical when assessing its antimicrobial activity?

- Assay Design :

- Disc Diffusion Method : Impregnate sterile filter paper discs with the compound and place on agar plates inoculated with bacterial strains (e.g., Bacillus, E. coli) .

- Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls .

- Data Interpretation : Measure inhibition zone diameters after 24–48 hours; compare against standards to determine efficacy .

Q. How can structural modifications influence the compound's physicochemical properties?

- Derivatization Strategies :

- Fluorine Substitution : Introduce fluorine at position 6 (as in 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid) to enhance lipophilicity and bioavailability .

- Schiff Base Formation : React the amine group with substituted benzaldehydes to generate derivatives with varied electronic properties .

- Property Analysis :

- Solubility : Test in polar (e.g., DMSO) and nonpolar solvents.

- Stability : Monitor degradation under accelerated conditions (e.g., high humidity, elevated temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.